N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl-substituted pyridine ring, and a piperidine carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Trifluoromethyl-Substituted Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the piperidine scaffold.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group attached to the nitrogen atom.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Substitution reactions may occur at the fluorophenyl or pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide
- N-(2-bromophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide may confer unique properties, such as increased metabolic stability or specific interactions with biological targets, compared to its chloro- or bromo-substituted analogs.
Properties
Molecular Formula |
C20H22F4N4O |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H22F4N4O/c1-27(18-12-15(6-9-25-18)20(22,23)24)13-14-7-10-28(11-8-14)19(29)26-17-5-3-2-4-16(17)21/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,26,29) |
InChI Key |
HBPWODODWNZOPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)NC2=CC=CC=C2F)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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